

An In-depth Technical Guide to the Physicochemical Properties of iMAC2

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Compound of Interest

Compound Name: iMAC2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental considerations for **iMAC2**, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). **iMAC2**, with the chemical name 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a significant research tool for investigating the intrinsic apoptotic pathway.^[1]

Physicochemical Properties

The fundamental physicochemical characteristics of **iMAC2** are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value
Chemical Name	3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride[1]
CAS Number	335166-00-2[1]
Molecular Formula	C ₁₉ H ₂₀ Br ₂ FN ₃ ·2HCl[1]
Molecular Weight	542.11 g/mol [1]
Appearance	Solid[1]
Purity	≥98%[1]
Solubility	Soluble to 5 mM in DMSO[1]. iMAC2 is a hydrophobic molecule with limited solubility in aqueous solutions.[2]

Biological Activity

iMAC2 is a potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic apoptotic pathway.[1] By blocking the MAC, **iMAC2** prevents the release of cytochrome c from the mitochondria, which in turn inhibits the activation of the caspase cascade that leads to programmed cell death.[1]

Parameter	Value	Description
IC ₅₀ (MAC Inhibition)	28 nM[3][4]	The half maximal inhibitory concentration against the mitochondrial apoptosis-induced channel.
IC ₅₀ (Cytochrome c Release)	0.68 μM	The half maximal inhibitory concentration for the release of cytochrome c induced by Bid-activated Bax.
Cellular Effect	Reduces staurosporine-induced apoptosis in FL5.12 cells by over 50%.	Demonstrates the anti-apoptotic effect of iMAC2 in a cellular context.[3]

Experimental Protocols

Preparation of Stock Solutions

Due to its hydrophobic nature and limited aqueous solubility, careful preparation of **iMAC2** solutions is critical for reliable experimental results.[2]

- Protocol for DMSO Stock Solution:
 - Prepare a high-concentration stock solution of **iMAC2**, for example, 10 mM, in 100% dimethyl sulfoxide (DMSO).[2]
 - Ensure complete dissolution by gentle vortexing.
 - For working solutions, dilute the DMSO stock into the desired aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation ("crashing out").[2]
 - The final concentration of DMSO in biological assays should be kept low (typically <1% v/v) to minimize solvent-induced artifacts.[2]

Kinetic Solubility Assay

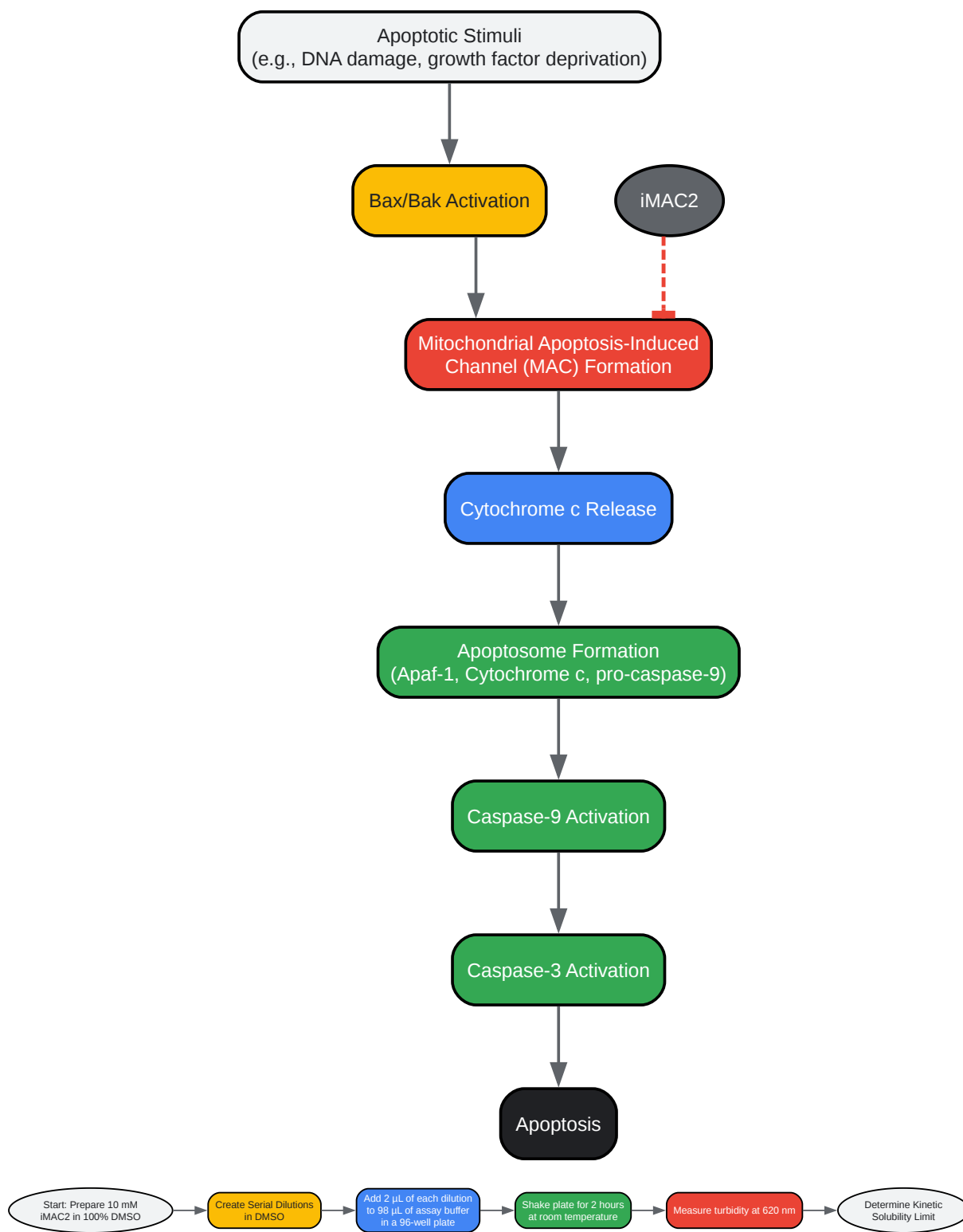
To avoid using a supersaturated solution in cell-based assays, it is recommended to determine the kinetic solubility of **iMAC2** in the specific assay buffer.^[2]

- Protocol:
 - Prepare a 10 mM stock solution of **iMAC2** in 100% DMSO.
 - Create a series of dilutions from the stock solution in DMSO.
 - In a 96-well plate, add 2 μ L of each dilution to 98 μ L of the final assay buffer.
 - Shake the plate for 2 hours at room temperature.
 - Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.
 - The concentration at which precipitation is first observed is the kinetic solubility limit.^[2]

Visualizations

Signaling Pathway of iMAC2 Action

The following diagram illustrates the mechanism of action of **iMAC2** within the intrinsic apoptotic pathway.



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